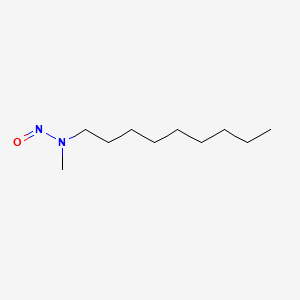
1,2-Dihydroxy-4'-chlorobiphenyl
Descripción general
Descripción
1,2-Dihydroxy-4’-chlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are known for their environmental persistence and potential toxicity. 1,2-Dihydroxy-4’-chlorobiphenyl is a hydroxylated derivative of 4-chlorobiphenyl, which means it contains two hydroxyl groups (-OH) attached to the biphenyl structure. This compound is of interest due to its potential biological activity and its role in the degradation pathways of PCBs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-4’-chlorobiphenyl can be synthesized through various chemical reactions. One common method involves the hydroxylation of 4-chlorobiphenyl using a suitable oxidizing agent. For example, the compound can be prepared by the reaction of 4-chlorobiphenyl with a mixture of hydrogen peroxide and a catalyst such as iron(III) chloride. The reaction typically takes place under controlled conditions, including temperature and pH, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-dihydroxy-4’-chlorobiphenyl may involve the use of biocatalysts or microbial systems. Certain bacteria, such as Burkholderia xenovorans, have been shown to metabolize PCBs and their hydroxylated derivatives. These bacteria can be cultured under specific conditions to produce the desired compound in larger quantities. The use of biocatalysts offers a more environmentally friendly approach to the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-4’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 4-chlorobiphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and iron(III) chloride are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-4’-chlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation pathways of PCBs and the mechanisms of hydroxylation reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme systems and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of bioremediation strategies for the cleanup of PCB-contaminated environments.
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxy-4’-chlorobiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure can participate in hydrogen bonding and other interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS is of particular interest in studies related to oxidative stress and its impact on cellular processes.
Comparación Con Compuestos Similares
1,2-Dihydroxy-4’-chlorobiphenyl can be compared with other hydroxylated biphenyl derivatives, such as:
2-Hydroxy-4-chlorobiphenyl: This compound has a single hydroxyl group and exhibits different chemical reactivity and biological activity compared to 1,2-dihydroxy-4’-chlorobiphenyl.
3-Hydroxy-4-chlorobiphenyl: Similar to 2-hydroxy-4-chlorobiphenyl, but with the hydroxyl group in a different position, leading to variations in its properties.
4-Hydroxy-4’-chlorobiphenyl: This compound has a hydroxyl group on each ring of the biphenyl structure, resulting in unique chemical and biological characteristics.
The uniqueness of 1,2-dihydroxy-4’-chlorobiphenyl lies in its specific hydroxylation pattern, which influences its reactivity and interactions with biological systems.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKSZDPELRSPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203616 | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55097-84-2 | |
| Record name | 4′-Chloro-3,4-dihydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)
![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)










